molecular formula C19H16F3N3OS B2757017 2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 478077-02-0

2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B2757017
CAS No.: 478077-02-0
M. Wt: 391.41
InChI Key: HRCVCWCZRCLCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole (CAS: 897466-59-0) is a benzothiazole derivative with a molecular formula of C₂₀H₁₈F₃N₃OS and a molecular weight of 405.44 g/mol. Its structure features a benzothiazole core linked to a piperazine ring substituted with a 3-(trifluoromethyl)benzoyl group. The trifluoromethyl (–CF₃) moiety enhances lipophilicity and metabolic stability, making it a key pharmacophore in medicinal chemistry .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3OS/c20-19(21,22)14-5-3-4-13(12-14)17(26)24-8-10-25(11-9-24)18-23-15-6-1-2-7-16(15)27-18/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCVCWCZRCLCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This process involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The piperazine moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound ID/Name Structural Features Molecular Weight (g/mol) Key Features/Substituents
2-[4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ7) Benzothiazole + 2,6-dimethylpiperidinyl butynyl chain Not reported High antibacterial activity against P. aeruginosa (MIC: 31.25 µg/ml)
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) Benzothiazole + thiazole-piperazine-urea-chlorophenyl 514.2 Moderate yield (89.1%), ureido linkage for enhanced target binding
2-[2-Fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole (3c) Benzothiazole + 2-fluoro-3-(trifluoromethyl)phenyl Not reported Fluorinated aryl group for increased bioavailability
N-[3-(4-Phenylpiperazin-1-yl)-propyl] derivatives (5-7) Benzothiazole + spirocyclic pyrrolidine-2,5-dione + phenylpiperazine ~400–450 (estimated) High 5-HT₂A receptor affinity (Ki: 15–46 nM)

Key Observations :

  • Substituent Effects : The trifluoromethyl group in the target compound contrasts with chlorophenyl (10f ) or fluorinated aryl (3c ) substituents in analogs. These groups modulate lipophilicity and receptor interactions.
  • Piperazine Linkage: Piperazine derivatives (e.g., BZ7 , 10f ) often exhibit enhanced solubility and binding to biological targets compared to non-piperazine analogs.

Pharmacological Activity Comparison

Key Findings :

  • Antimicrobial Activity : BZ5 and BZ7 demonstrate moderate antibacterial activity, though less potent than ciprofloxacin. The azepane and piperidine substituents in BZ5/BZ7 likely enhance membrane penetration.

Key Insights :

  • Efficiency : Ureido-thiazole derivatives (e.g., 10f ) achieve high yields (~89–93%), while Mannich-based syntheses (BZ2–BZ7 ) require optimization for scalability.
  • Catalysis : Copper(I) iodide is critical for alkyne-azide cycloaddition in piperazine-linked analogs .

Q & A

Q. Optimization Strategies :

  • Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields (up to 20% increase) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while catalytic bases (K2_2CO3_3) facilitate deprotonation .

Basic: What analytical techniques are critical for confirming structural integrity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify regioselectivity of substitutions (e.g., piperazine coupling at N1 of benzothiazole) .
  • HPLC : Quantifies purity (>95%) and detects by-products (e.g., unreacted benzothiazole precursors) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm1^{-1}) and trifluoromethyl (C-F, ~1150 cm1^{-1}) groups .

Advanced: How can researchers resolve contradictions in yield data across synthetic protocols?

Answer:
Contradictions often arise from variations in:

  • Catalyst systems : Palladium vs. copper catalysts in cross-coupling steps (e.g., 60% vs. 45% yield) .
  • Reaction atmosphere : Inert conditions (N2_2) prevent oxidation of thiol intermediates, improving reproducibility .

Q. Resolution Strategies :

  • Design of Experiments (DoE) : Systematically test variables (temperature, solvent ratio) to identify optimal conditions .
  • By-product analysis : Use LC-MS to trace side reactions (e.g., hydrolysis of trifluoromethyl groups) .

Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR)?

Answer:

  • Molecular Docking : Map the compound’s interaction with targets (e.g., kinase active sites) using software like AutoDock. Prioritize analogs with enhanced hydrogen bonding (e.g., pyrazole derivatives in ).
  • Comparative SAR Studies : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with chloro or methoxy groups) and assess bioactivity shifts .

Q. Key Parameters :

  • Lipophilicity : LogP values >3.0 correlate with improved blood-brain barrier penetration in CNS-targeted analogs .
  • Electron-withdrawing groups : Trifluoromethyl enhances metabolic stability compared to methyl .

Advanced: What are best practices for characterizing purity in the presence of by-products?

Answer:

  • TLC Monitoring : Use silica gel plates (eluent: EtOAc/hexane, 1:1) to track reaction progress and isolate intermediates .
  • Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N ratios (deviation <0.4% acceptable) .
  • Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 434.0921) and detects trace impurities .

Advanced: How can computational methods study this compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding stability (e.g., RMSD <2.0 Å over 100 ns simulations) with receptors like 5-HT2A_{2A} .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond donors at the piperazine nitrogen) for lead optimization .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., CYP450 inhibition risks) early in development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.